molecular formula C10H12BrNO2 B13343052 Methyl 2-bromo-2-(methyl(phenyl)amino)acetate

Methyl 2-bromo-2-(methyl(phenyl)amino)acetate

Cat. No.: B13343052
M. Wt: 258.11 g/mol
InChI Key: PAEPRJVXYWRQEK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(methyl(phenyl)amino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to an amino group, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(methyl(phenyl)amino)acetate typically involves the reaction of methyl 2-bromoacetate with N-methyl aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the amino group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(methyl(phenyl)amino)acetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted esters, where the bromine atom is replaced by the nucleophile.

    Oxidation: The major products are carbonyl compounds, such as aldehydes or ketones.

    Reduction: The major products are alcohols, resulting from the reduction of the ester group.

Scientific Research Applications

Methyl 2-bromo-2-(methyl(phenyl)amino)acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: It is used in the study of enzyme mechanisms and protein modifications, particularly in the context of histidine alkylation.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(methyl(phenyl)amino)acetate involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack on the carbon atom. This results in the formation of new carbon-nucleophile bonds, which are crucial in organic synthesis. The compound’s reactivity is influenced by the electronic effects of the phenyl and methyl groups, which can stabilize or destabilize the transition state during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but lacks the amino and phenyl groups.

    Methyl 2-bromo-2-phenylacetate: Contains a phenyl group but lacks the amino group.

    Methyl 2-bromo-2-(methylamino)acetate: Contains a methylamino group but lacks the phenyl group.

Uniqueness

Methyl 2-bromo-2-(methyl(phenyl)amino)acetate is unique due to the presence of both the phenyl and amino groups, which confer distinct electronic and steric properties. These groups enhance the compound’s reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups also allows for the exploration of diverse chemical reactions and the synthesis of complex molecules.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-bromo-2-(N-methylanilino)acetate

InChI

InChI=1S/C10H12BrNO2/c1-12(9(11)10(13)14-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

PAEPRJVXYWRQEK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(C(=O)OC)Br

Origin of Product

United States

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